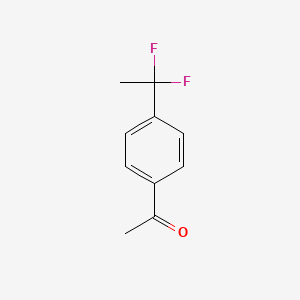

2-(((四氢-2H-吡喃-4-基)甲基)硫代)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

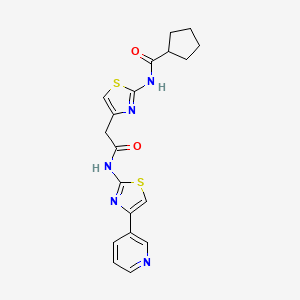

The synthesis of derivatives related to 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine has been explored in various studies. One approach involves the reaction of an isothiocyanate with the carbanion of a cyclic precursor to prepare secondary thioamides, which are structurally related to the compound of interest . Another study describes the synthesis of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives, which share a similar tetrahydropyran moiety and exhibit a range of biological activities . These methods highlight the versatility of synthetic routes available for the generation of compounds with the tetrahydropyran structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine has been characterized using various techniques. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This suggests that compounds with the tetrahydropyran moiety can adopt a relatively planar conformation, which may influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing the tetrahydropyran ring has been studied, particularly in the context of heterocyclic synthesis. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which are structurally related to the compound of interest, have been shown to react with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This demonstrates the potential for the tetrahydropyran moiety to participate in a range of chemical reactions, leading to diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine derivatives can be inferred from related compounds. For example, the tetraprotonated form of tetra(2-pyridyl)pyrazine, which shares the pyridine moiety, forms hydrogen bonds in its crystal structure, indicating a propensity for hydrogen bonding in compounds with pyridine rings . Additionally, the presence of the tetrahydropyran ring in the molecule may influence its solubility, lipophilicity, and overall pharmacokinetic profile, as seen in other compounds with similar structural features .

科学研究应用

合成和配位化学

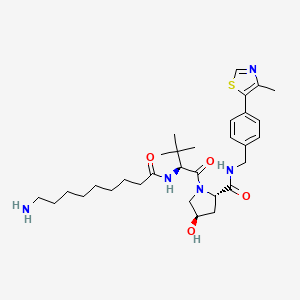

2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶衍生物的研究突出了相关配体类型及其配合物化学的合成,强调了发光镧系化合物的开发用于生物传感和铁配合物显示出不寻常的热和光化学自旋态跃迁 (Halcrow,2005)。这表明 2-(((四氢-2H-吡喃-4-基)甲基)硫代)吡啶在促进具有独特电子和传感特性的新型化合物开发方面的潜力。

发光和生物传感

对具有四唑螯合配体的杂配单核环金属化双(苯基吡啶)铱(III)配合物的研究表明辅助配体在颜色调整中的重要性以及在有机发光器件和生物标记中的潜在应用 (Stefano Stagni 等,2008)。这强调了吡啶衍生物(如 2-(((四氢-2H-吡喃-4-基)甲基)硫代)吡啶)在设计和合成具有特定光物理性质的材料中的重要性。

自旋交叉和磁性

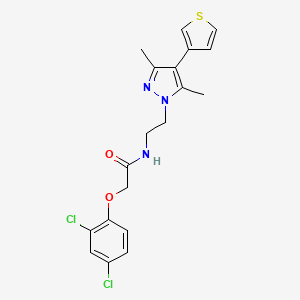

研究表现出高自旋 Jahn-Teller 畸变的铁(II)/二吡唑基吡啶配合物中的自旋交叉现象揭示了分子结构和电子性质之间的复杂平衡,导致意外的相变和自旋跃迁 (Laurence J Kershaw Cook 等,2015)。这表明结构相似的化合物在可切换磁性材料开发中的潜在应用。

生物医学应用

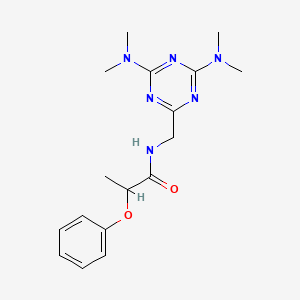

吡唑并[3,4-b]吡啶的生物医学应用与所讨论的化合物具有相同的结构基序,突出了取代基的多样性和用于其合成的合成方法,从而对其在各种药理学领域的应用产生了浓厚的兴趣 (Ana Donaire-Arias 等,2022)。这表明吡啶衍生物在药物开发和其他医疗应用中的多功能性。

属性

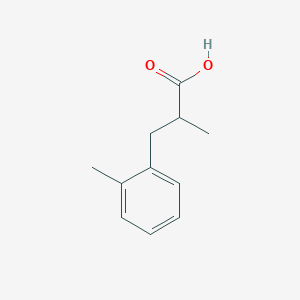

IUPAC Name |

2-(oxan-4-ylmethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIWNIAKFUBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

amine](/img/structure/B3012546.png)

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)